molecular formula C15H13Cl B14472442 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene CAS No. 69416-93-9

1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene

Katalognummer: B14472442
CAS-Nummer: 69416-93-9
Molekulargewicht: 228.71 g/mol
InChI-Schlüssel: AWDGKTGLAIPMGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chlorine atom and a vinyl group attached to a 4-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 4-methylstyrene is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism by which 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene exerts its effects depends on its chemical structure and the specific reactions it undergoes. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The vinyl group and chlorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene is unique due to the presence of both a chlorine atom and a vinyl group attached to a 4-methylphenyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

69416-93-9

Molekularformel

C15H13Cl

Molekulargewicht

228.71 g/mol

IUPAC-Name

1-chloro-4-[1-(4-methylphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13Cl/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10H,2H2,1H3

InChI-Schlüssel

AWDGKTGLAIPMGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.